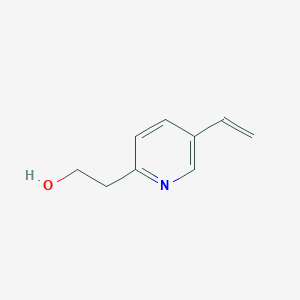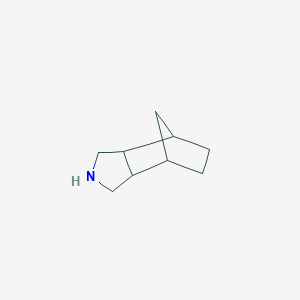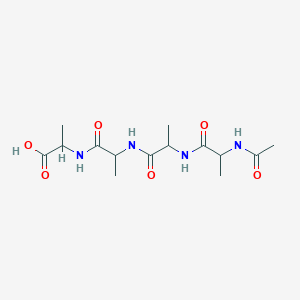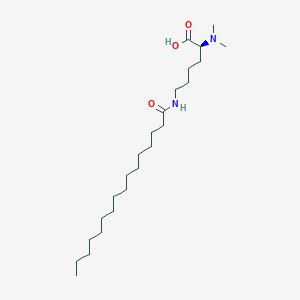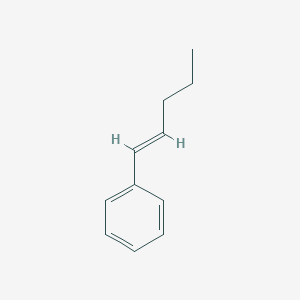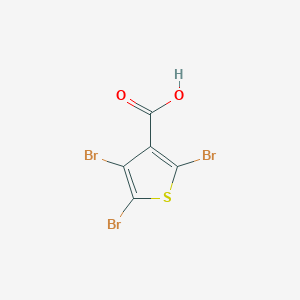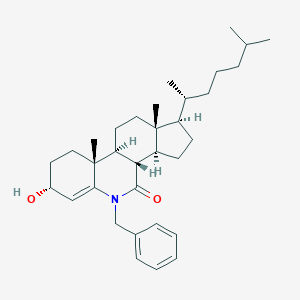
6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is a steroid compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of cholesterol, and it has been synthesized using various methods.
Scientific Research Applications
6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- has shown potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied as a potential inhibitor of cholesterol biosynthesis, which could have implications for the treatment of hypercholesterolemia and other related disorders. Additionally, it has been investigated for its potential as a modulator of steroid hormone receptors, which could have implications for the treatment of hormone-related cancers.
Mechanism Of Action
The mechanism of action of 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme HMG-CoA reductase, which is involved in cholesterol biosynthesis. It may also act as a modulator of steroid hormone receptors, although further research is needed to confirm this.
Biochemical And Physiological Effects
Studies have shown that 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- can decrease cholesterol biosynthesis in cells, indicating its potential as a therapeutic agent for hypercholesterolemia. It has also been shown to have anti-proliferative effects on cancer cells, suggesting its potential as a cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is that it is relatively easy to synthesize in high yield and purity. Additionally, it has shown potential as a therapeutic agent for hypercholesterolemia and cancer, making it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy-. One potential direction is to further investigate its mechanism of action as a potential modulator of steroid hormone receptors. Another direction is to explore its potential as a therapeutic agent for hypercholesterolemia and other related disorders. Additionally, further studies could investigate its potential as a cancer treatment and its effects on other physiological processes. Overall, 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is a promising compound with potential applications in scientific research.
Synthesis Methods
The synthesis of 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- involves the conversion of cholesterol to the corresponding azide derivative, followed by reduction of the azide to the amine. The amine is then benzylated and oxidized to form the final product. This method has been optimized for high yield and purity, making it a reliable source of the compound for scientific research.
properties
CAS RN |
17373-01-2 |
|---|---|
Product Name |
6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- |
Molecular Formula |
C33H49NO2 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(1R,3aS,3bS,7R,9aR,9bS,11aR)-5-benzyl-7-hydroxy-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,7,8,9,9b,10,11-decahydro-1H-cyclopenta[i]phenanthridin-4-one |
InChI |
InChI=1S/C33H49NO2/c1-22(2)10-9-11-23(3)26-14-15-27-30-28(17-19-32(26,27)4)33(5)18-16-25(35)20-29(33)34(31(30)36)21-24-12-7-6-8-13-24/h6-8,12-13,20,22-23,25-28,30,35H,9-11,14-19,21H2,1-5H3/t23-,25-,26-,27+,28+,30+,32-,33-/m1/s1 |
InChI Key |
DXKDDFITVPVSLD-LHZBWYBFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)N(C4=C[C@@H](CC[C@]34C)O)CC5=CC=CC=C5)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)N(C4=CC(CCC34C)O)CC5=CC=CC=C5)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)N(C4=CC(CCC34C)O)CC5=CC=CC=C5)C |
synonyms |
3α-Hydroxy-6-benzyl-6-azacholest-4-en-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



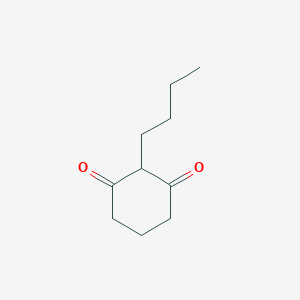
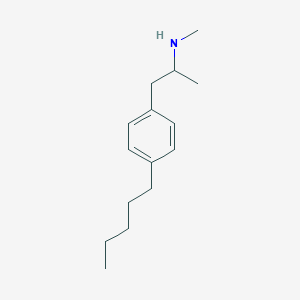
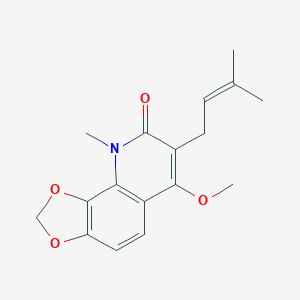
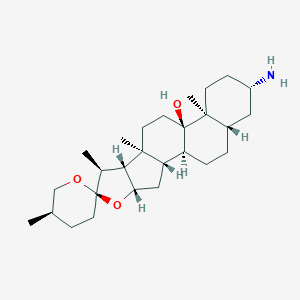
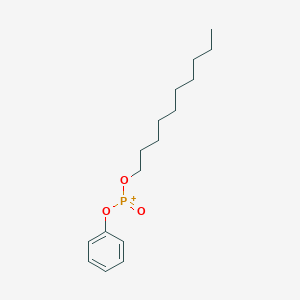
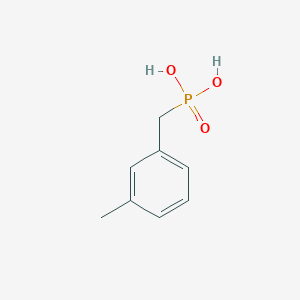
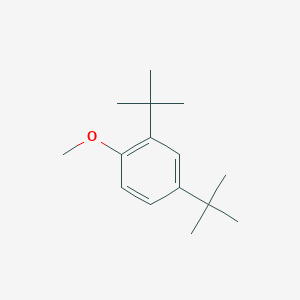
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
